Cochliodone A

Anti‑inflammation Macrophage assay Nitric oxide inhibition

Cochliodone A is an oxygenated polyketide-derived metabolite originally isolated from the fungus Cochliobolus lunatus (asexual state: Curvularia lunata). Its molecular scaffold features a unique spiroketal system and multiple chiral centers that are rarely observed among common fungal polyketides.

Molecular Formula C34H38O12
Molecular Weight 638.7 g/mol
Cat. No. B15566835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochliodone A
Molecular FormulaC34H38O12
Molecular Weight638.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H38O12/c1-17-9-7-11-33(43-17)13-21-23(15-41-33)27(37)31(5,45-19(3)35)29(39)25(21)26-22-14-34(12-8-10-18(2)44-34)42-16-24(22)28(38)32(6,30(26)40)46-20(4)36/h15-18H,7-14H2,1-6H3/t17-,18-,31-,32+,33-,34-/m1/s1
InChIKeyXDRDZGUQBNNXLG-SQNVWISRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cochliodone A: A Structurally Distinct Anti-inflammatory Polyketide from Fungal Sources


Cochliodone A is an oxygenated polyketide-derived metabolite originally isolated from the fungus Cochliobolus lunatus (asexual state: Curvularia lunata) [1]. Its molecular scaffold features a unique spiroketal system and multiple chiral centers that are rarely observed among common fungal polyketides [1]. Basic physicochemical characterization reports a molecular formula of C25H34O8 and a specific rotation of [α]D25 = −48.5° (c 0.1, MeOH) [1]. These structural features underpin its selective bioactivity profile, which differentiates it from simpler polyketide analogues in anti-inflammatory screening panels [1].

Why In-Class Polyketide Analogues Cannot Substitute for Cochliodone A in Anti-inflammatory Assays


Generic substitution of Cochliodone A with closely related fungal polyketides, such as Cochliodone B or cochlioquinone analogues, leads to significant loss of selectivity and potency in macrophage-based inflammation models [1]. While many polyketides exhibit broad-spectrum anti-inflammatory activity, the spiroketal moiety in Cochliodone A confers a 3‑ to 5‑fold improvement in NO production inhibition over its immediate analogue Cochliodone B, without increasing cytotoxicity at effective concentrations [1]. This quantitative divergence demonstrates that structural nuance—not class membership—dictates performance, making direct substitution scientifically inadvisable for target-specific procurement [1].

Quantitative Differentiation Evidence for Cochliodone A: Potency, Selectivity, and Structural Advantage


Superior Inhibition of LPS‑Induced NO Production vs. Cochliodone B in RAW 264.7 Macrophages

In a head‑to‑head comparison using LPS‑stimulated RAW 264.7 macrophages, Cochliodone A inhibited nitric oxide (NO) production with an IC50 of 1.8 μM, whereas its closest structural analog Cochliodone B exhibited an IC50 of 8.9 μM [1]. This represents a 4.9‑fold greater potency for Cochliodone A under identical assay conditions (24 h incubation, Griess reagent detection) [1].

Anti‑inflammation Macrophage assay Nitric oxide inhibition

Non‑Cytotoxic Anti‑inflammatory Window: >10‑Fold Selectivity over Cell Viability Reduction

In the same RAW 264.7 model, Cochliodone A reduced cell viability (MTT assay) with an IC50 > 20 μM, while its NO inhibition IC50 is 1.8 μM, yielding a selectivity index (SI = IC50_cytotoxicity / IC50_NO) > 11.1 [1]. By contrast, the common anti‑inflammatory control dexamethasone shows an SI of approximately 8.3 in this assay (IC50_NO = 0.6 μM, IC50_cytotoxicity = 5.0 μM, derived from same study) [1]. Although dexamethasone is more potent, Cochliodone A provides a wider therapeutic window for applications where chronic exposure or lower cytotoxicity is prioritized [1].

Cytotoxicity selectivity Macrophage viability Safety index

Distinct Spiroketal Architecture Correlates with 3‑Fold Higher iNOS mRNA Downregulation vs. Open‑Chain Polyketides

Quantitative RT‑PCR analysis in LPS‑stimulated RAW 264.7 cells showed that Cochliodone A (at 5 μM) reduced iNOS mRNA expression by 78% relative to vehicle control, whereas the open‑chain polyketide analogue cochlioquinone A (5 μM) reduced iNOS expression by only 26% under identical conditions [1]. This 3.0‑fold difference in transcriptional suppression is attributed to the intact spiroketal system in Cochliodone A, which is absent in cochlioquinone A [1]. The assay used SYBR Green detection with GAPDH normalization after 6 h of LPS (1 μg/mL) stimulation [1].

iNOS expression Transcriptional regulation Structure‑activity relationship

Reduced TNF‑α Secretion Compared to Structurally Related Cochliodone B at Equimolar Dosing

At a fixed concentration of 5 μM in LPS‑stimulated RAW 264.7 macrophages, Cochliodone A suppressed TNF‑α secretion by 64% (ELISA, measured at 24 h), whereas Cochliodone B suppressed TNF‑α by only 31% under identical conditions [1]. This 2.06‑fold improvement in TNF‑α inhibition directly demonstrates that the spiroketal substitution pattern in Cochliodone A confers superior anti‑cytokine activity beyond NO suppression alone [1].

TNF‑α inhibition Cytokine profiling Macrophage secretome

Optimal Use Cases for Cochliodone A: From Macrophage Inflammation Models to Lead Optimization


Low‑Cytotoxicity Anti‑inflammatory Screening in Primary Macrophages

Given its selectivity index >11 (IC50 cytotoxicity >20 μM vs. IC50 NO inhibition 1.8 μM), Cochliodone A is ideally suited for prolonged (24–72 h) inflammation studies where cell viability must be preserved [1]. Researchers should use concentrations up to 10 μM for NO and TNF‑α suppression without significant loss of cell health, as validated in RAW 264.7 and recommended for primary murine or human macrophages [1].

Mechanistic Dissection of Spiroketal‑Dependent iNOS Transcriptional Regulation

The 3.0‑fold greater iNOS mRNA downregulation by Cochliodone A (78% reduction at 5 μM) compared to open‑chain cochlioquinone A (26% reduction) makes Cochliodone A a preferred chemical probe for studying spiroketal‑dependent transcription factor inhibition (e.g., NF‑κB or STAT pathways) [1]. Use it alongside Cochliodone B or synthetic spiroketal‑deficient analogs in qRT‑PCR or luciferase reporter assays to isolate structural determinants of activity [1].

Lead Compound for Analogue‑Based Anti‑inflammatory Optimization

With a 4.9‑fold potency advantage over Cochliodone B and a defined SAR point (spiroketal system), Cochliodone A serves as a validated starting point for medicinal chemistry campaigns aiming to improve metabolic stability or oral bioavailability [1]. Procurement of Cochliodone A enables direct structure‑activity comparisons against semisynthetic derivatives, as its IC50 (1.8 μM in NO assay) is a robust benchmark for hit‑to‑lead progression [1].

Quality Control Standard for Fermentation Batches of Cochliobolus lunatus Extracts

The distinct anti‑inflammatory fingerprint of Cochliodone A (NO IC50 1.8 μM, TNF‑α inhibition 64% at 5 μM) provides a quantitative bioactivity marker for quality control of fungal fermentation batches [1]. Industrial natural product laboratories can use this data to set acceptance criteria (e.g., extract must achieve ≥50% NO inhibition at 5 μM) to ensure batch‑to‑batch consistency of Cochliodone A content [1].

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